

An In-depth Technical Guide to the Physicochemical Properties of Methylenetanshinquinone

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Compound of Interest

Compound Name: *Methylenetanshinquinone*

Cat. No.: *B1206794*

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Abstract

Methylenetanshinquinone, a lipophilic ortho-quinone diterpene derived from the dried roots of *Salvia miltiorrhiza* (Danshen), has garnered significant interest within the scientific community for its diverse pharmacological activities, including antiplasmodial, antitrypanosomal, and notably, anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of **Methylenetanshinquinone**. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visual representations of its putative signaling pathways and associated experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study and development of **Methylenetanshinquinone** as a potential therapeutic agent.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key properties of **Methylenetanshinquinone** are summarized below.

General and Computed Properties

Quantitative data for **Methylenetanshinquinone** have been compiled from various chemical databases and computational models.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₄ O ₃	PubChem[1]
Molecular Weight	278.3 g/mol	PubChem[1]
CAS Number	67656-29-5	PubChem[1]
IUPAC Name	1-methyl-6-methyldiene-8,9-dihydro-7H-naphtho[1,2-g][2]benzofuran-10,11-dione	PubChem[1]
Computed LogP (XLogP3)	3.3	PubChem[1]
Purity	≥98% (Commercially available)	Sigma-Aldrich[3]

Solubility Profile

Methylenetanshinquinone is a lipophilic compound with limited aqueous solubility. Its solubility is crucial for both in vitro assays and in vivo bioavailability.

Solvent	Solubility	Source
DMSO	Soluble	ChemFaces[4]
Chloroform	Soluble	ChemFaces[4]
Dichloromethane	Soluble	ChemFaces[4]
Ethyl Acetate	Soluble	ChemFaces[4]
Acetone	Soluble	ChemFaces[4]
Water	Miscible (in presence of co-solvents like DMSO)	Wikipedia[5]
Ethanol	Soluble (often used as a co-solvent with DMSO)	ResearchGate[6]

Note: Specific quantitative solubility data (e.g., in mg/mL or M) is not readily available in the literature. The table indicates solvents in which the compound is known to be soluble, often used for preparing stock solutions.

Thermal and Spectroscopic Properties

Property	Value	Notes
Melting Point	Not experimentally determined for this specific compound.	The related compound Anthraquinone has a melting point range of 284-286 °C. Due to structural differences, the melting point of Methylenetanshinquinone is expected to vary.
UV-Vis Absorption (λ_{max})	~220-350 nm and ~400 nm	As a quinone derivative, Methylenetanshinquinone is expected to exhibit multiple absorption bands. Typically, $\pi \rightarrow \pi^*$ transitions occur in the 220–350 nm range, and a weaker $n \rightarrow \pi^*$ transition appears at longer wavelengths, around 400 nm ^[7] . The exact λ_{max} can be influenced by the solvent. For the related compound hydroquinone, a λ_{max} is observed at 293 nm ^{[8][9][10]} .

Stability

Tanshinones, the class of compounds to which **Methylenetanshinquinone** belongs, are known to be sensitive to environmental factors.

Condition	Stability Profile	Source
Light	Prone to degradation. Photo-oxidation can occur upon exposure to UV light[11][12].	PubMed[11], RSC[12]
Temperature	Unstable at high temperatures, which can lead to degradation[11]. It is recommended to store the compound at low temperatures (-20°C for long-term storage).	PubMed[11], Abcam
Aqueous Solution	Concentrations of tanshinones have been shown to decrease in aqueous solutions after 24 hours[13]. Stock solutions are typically prepared in DMSO.	PubMed[13]
pH	The degradation of the related compound Tanshinone IIA is influenced by pH[11]. Stability is generally higher in neutral or slightly acidic conditions.	PubMed[11]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and biological properties of **Methylenetanshinquinone**.

Determination of Solubility by HPLC

This method provides a quantitative measure of a compound's solubility in a specific solvent.

- Preparation of Saturated Solution: An excess amount of **Methylenetanshinquinone** is added to a vial containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached[14][15].

- **Sample Clarification:** The saturated solution is centrifuged and then filtered through a fine filter (e.g., 0.45 μm) to remove all undissolved solid particles[15].
- **Dilution:** The clear supernatant is carefully diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve[15].
- **HPLC Analysis:** A validated HPLC method is used to determine the concentration of **Methylenetanshinquinone** in the diluted sample. This involves injecting the sample onto an appropriate column (e.g., C18) and detecting the analyte using a UV detector set to an appropriate wavelength (e.g., its λ_{max})[14].
- **Quantification:** The concentration of the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of **Methylenetanshinquinone**[14].
- **Calculation:** The solubility is calculated by multiplying the determined concentration by the dilution factor.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid[7][16][17].

- **Sample Preparation:** A small amount of dry, powdered **Methylenetanshinquinone** is loaded into a capillary tube, sealed at one end, to a height of 2-4 mm[18][19]. The tube is tapped gently to pack the sample at the bottom[18].
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer[16].
- **Heating:** The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute[18][19].
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample

has completely liquefied is recorded as the end of the melting range[18]. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C[16].

UV-Vis Spectroscopy for λ_{max} Determination

This protocol determines the wavelength(s) at which a compound shows maximum absorbance.

- **Solution Preparation:** A dilute solution of **Methylenetanshinquinone** is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 AU)[8][20].
- **Spectrophotometer Setup:** A UV-Vis spectrophotometer is turned on and allowed to warm up. The instrument is calibrated using a "blank" cuvette containing only the solvent[20].
- **Sample Measurement:** The blank cuvette is replaced with a cuvette containing the sample solution.
- **Spectrum Acquisition:** The absorbance of the sample is scanned over a wavelength range, typically from 200 to 800 nm, to generate an absorption spectrum[8][21].
- **λ_{max} Identification:** The wavelength at which the highest absorbance peak occurs is identified as the λ_{max} [8].

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][22][23][24].

- **Cell Seeding:** Cancer cells (e.g., human melanoma or breast cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **Methylenetanshinquinone** (typically dissolved in DMSO and then diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.

- **MTT Addition:** After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours at 37°C[24]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The culture medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals[23].
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[22].
- **Data Analysis:** The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Western Blot for STAT3 Phosphorylation

Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated STAT3, to investigate signaling pathway modulation[2][5][25].

- **Protein Extraction:** Cells treated with or without **Methylenetanshinquinone** are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-STAT3 (Tyr705) or anti-total-STAT3) overnight at 4°C.

- **Secondary Antibody Incubation:** After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager. The band intensity is quantified to determine changes in protein levels.

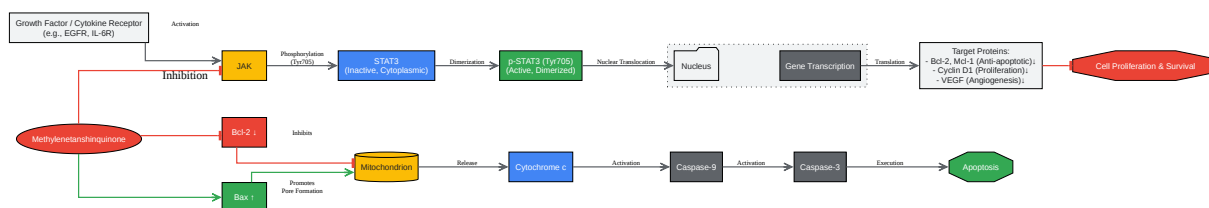
Biological Activity and Signaling Pathways

Methylenetanshinquinone exhibits significant anticancer activity, which is believed to be mediated, at least in part, through the induction of apoptosis and the inhibition of key oncogenic signaling pathways.

Putative Anticancer Signaling Pathway

Based on studies of similar quinone-based natural products and tanshinones,

Methylenetanshinquinone is hypothesized to exert its anticancer effects by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway and inducing apoptosis. The STAT3 pathway is a critical regulator of cell proliferation, survival, and angiogenesis and is often constitutively active in many cancers[26][27].



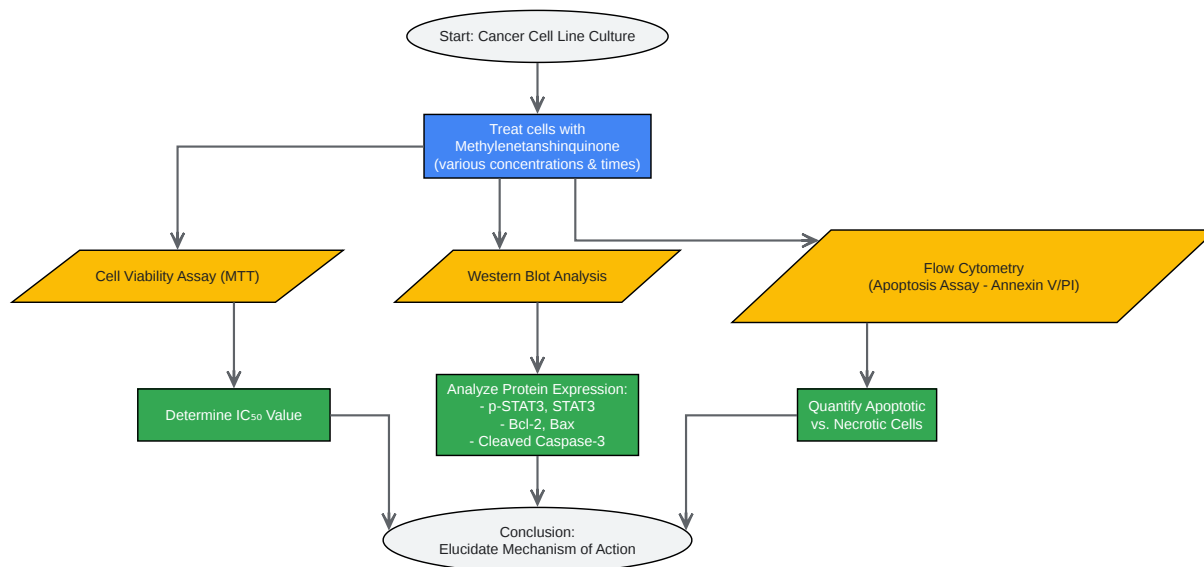
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Putative anticancer signaling pathway of **Methylenetanshinquinone**.

Pathway Description: **Methylenetanshinquinone** is hypothesized to inhibit the phosphorylation of STAT3, possibly by targeting upstream kinases like JAK. This inhibition prevents STAT3 dimerization and its subsequent translocation to the nucleus[28][29]. As a result, the transcription of STAT3 target genes that promote cell survival (e.g., Bcl-2) and proliferation is downregulated[26]. Concurrently, **Methylenetanshinquinone** may induce apoptosis by altering the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio[30]. This promotes mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death[3][31][32].

Experimental Workflow for Investigating Anticancer Effects

The following diagram illustrates a typical workflow for evaluating the anticancer properties of **Methylenetanshinquinone** in vitro.



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Workflow for in vitro evaluation of anticancer activity.

Conclusion

Methylenetanshinquinone presents a compelling profile as a natural product with significant therapeutic potential, particularly in oncology. Its lipophilic nature and sensitivity to environmental factors such as light and temperature are critical considerations for formulation development and storage. The putative mechanism of action, involving the dual inhibition of the pro-survival STAT3 pathway and induction of the apoptotic cascade, provides a strong rationale for its anticancer effects. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to further investigate and characterize **Methylenetanshinquinone**, paving the way for its potential translation into clinical

applications. Further research is warranted to establish a more precise quantitative understanding of its physicochemical properties and to fully elucidate its molecular mechanisms of action in various disease models.

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